(Deamino-Cys1,Val4,D-Arg8)-Vasopressin

Catalog No.
S3425206
CAS No.
43157-23-9
M.F
C46H65N13O11S2
M. Wt
1040.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin

CAS Number

43157-23-9

Product Name

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin

IUPAC Name

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C46H65N13O11S2

Molecular Weight

1040.2 g/mol

InChI

InChI=1S/C46H65N13O11S2/c1-25(2)38-44(69)56-32(22-35(47)61)41(66)57-33(45(70)59-18-7-11-34(59)43(68)54-29(10-6-17-51-46(49)50)39(64)52-23-36(48)62)24-72-71-19-16-37(63)53-30(21-27-12-14-28(60)15-13-27)40(65)55-31(42(67)58-38)20-26-8-4-3-5-9-26/h3-5,8-9,12-15,25,29-34,38,60H,6-7,10-11,16-24H2,1-2H3,(H2,47,61)(H2,48,62)(H,52,64)(H,53,63)(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,67)(H4,49,50,51)/t29-,30+,31+,32+,33+,34+,38+/m1/s1

InChI Key

KEBRFHAVFOSSOX-WSFLLCRESA-N

SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Antidiuretic Effects

  • Mechanism: Vasopressin acts on the kidneys to promote water reabsorption, reducing urine output. Val4-dDAVP retains this antidiuretic effect. Researchers use it to study disorders related to water balance, such as diabetes insipidus, a condition where the body produces insufficient vasopressin Pubmed: .

Reduced Pressor Effects

  • Modification: Unlike vasopressin, Val4-dDAVP has a weaker effect on blood pressure due to the substitution of D-arginine at position 8. This makes it a valuable research tool for studying the separate roles of vasopressin in water balance and blood pressure regulation Endocrinology: .

Neurological Studies

  • Potential applications: Vasopressin is involved in memory and learning. Researchers are investigating the potential use of Val4-dDAVP to study these processes and memory disorders like Alzheimer's disease Cell: .

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin is a synthetic analog of the natural hormone vasopressin, which is a cyclic nonapeptide involved in various physiological functions, including the regulation of water balance and blood pressure. The compound features specific modifications: the deamination of cysteine at position 1 (Cys1), substitution of valine at position 4 (Val4), and the incorporation of D-arginine at position 8 (D-Arg8). These modifications enhance its biological activity and specificity, particularly in targeting vasopressin receptors, primarily V2 receptors in the kidneys, which mediate antidiuretic effects and influence coagulation factors .

Val4-dDAVP acts as a selective agonist for V2 receptors. These receptors are located primarily in the kidneys and play a role in water reabsorption. When val4-dDAVP binds to V2 receptors, it mimics the effect of vasopressin, promoting water reabsorption from the kidneys and reducing urine output [, ].

  • Information on the specific hazards of val4-dDAVP is limited. As a research compound, it should be handled with care following general laboratory safety guidelines for peptides.
, particularly those involving receptor binding. Its interaction with vasopressin receptors can initiate signaling cascades that affect renal function and vascular tone. The cyclic nature of the peptide contributes to its stability and resistance to enzymatic degradation, which is crucial for its prolonged action in therapeutic applications .

The biological activity of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin is primarily mediated through its interaction with V2 receptors. This interaction leads to increased water reabsorption in the kidneys and has implications for treating conditions such as diabetes insipidus and certain bleeding disorders. Additionally, studies have shown that this compound exhibits antiproliferative effects on cancer cells expressing V2 receptors, indicating potential therapeutic applications in oncology .

Synthesis of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and modifications of amino acids. The process includes:

  • Coupling of Protected Amino Acids: Individual amino acids are sequentially added to a solid support while protecting groups are used to prevent unwanted reactions.
  • Cleavage and Deprotection: Once the peptide chain is assembled, it is cleaved from the support, and protecting groups are removed.
  • Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the final product in high purity .

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin has several clinical applications:

  • Treatment of Diabetes Insipidus: It is used to manage conditions characterized by excessive urination and thirst due to inadequate vasopressin production.
  • Hemostatic Disorders: The compound promotes the release of von Willebrand factor and factor VIII from endothelial cells, aiding in blood clotting.
  • Research Tool: It serves as a valuable tool in studies investigating vasopressin receptor signaling pathways and their implications in various diseases .

Interaction studies have demonstrated that (Deamino-Cys1,Val4,D-Arg8)-Vasopressin selectively binds to V2 receptors while exhibiting minimal activity at V1a receptors. This selectivity is crucial for its therapeutic efficacy, as it reduces potential side effects associated with vasoconstriction mediated by V1a receptor activation. Further investigations have identified specific amino acid residues that contribute to this selective binding and biological activity .

Several compounds share structural similarities with (Deamino-Cys1,Val4,D-Arg8)-Vasopressin. Here are a few notable examples:

Compound NameModificationsUnique Features
VasopressinNatural hormoneBinds to both V1a and V2 receptors
Desmopressin (1-desamino-8-D-arginine)Deamination at Cys1; D-Arg at position 8Primarily acts on V2 receptors; longer half-life
TerlipressinSubstitution at positions 3 and 4Stronger vasoconstrictor effects due to V1a receptor affinity
LypressinNatural analog; similar sequenceLess selective than synthetic analogs

The uniqueness of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin lies in its enhanced selectivity for V2 receptors without significant activity at V1a receptors, making it a potent agent for managing conditions related to water retention without unwanted vascular effects .

XLogP3

-1.9

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

12

Exact Mass

1039.43679229 g/mol

Monoisotopic Mass

1039.43679229 g/mol

Heavy Atom Count

72

Dates

Modify: 2023-08-19

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